molecular formula C22H17N3O2 B12210706 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B12210706
M. Wt: 355.4 g/mol
InChI Key: ZZRCZBWZHKCALS-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at position 4 and an acetamide group at position 3. The compound’s stereoelectronic properties are influenced by the electron-withdrawing oxadiazole ring and the bulky diphenylacetamide substituent, which may impact its reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C22H17N3O2/c26-22(23-21-20(24-27-25-21)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,23,25,26)

InChI Key

ZZRCZBWZHKCALS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

A common approach involves reacting amidoximes with electrophilic agents. For example, 4-phenyl-1,2,5-oxadiazol-3-amine can be synthesized by treating 3-amino-4-phenylfurazan precursors with hydroxylamine hydrochloride under basic conditions. Cyclization is achieved using POCl₃ in dichloromethane at 0–5°C, yielding the oxadiazole ring.

Reaction Conditions :

  • Substrate : 3-Amino-4-phenylfurazan

  • Cyclizing Agent : POCl₃ (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C

  • Yield : 85%

Alternative Cyclization Strategies

Thermal cyclization of nitro-substituted precursors in polar aprotic solvents (e.g., DMSO) at 80–100°C has also been reported. This method avoids harsh reagents but requires longer reaction times (12–24 hours).

Amidation of the Oxadiazole Intermediate

The acetamide group is introduced via coupling reactions between 4-phenyl-1,2,5-oxadiazol-3-amine and 2,2-diphenylacetyl chloride.

Acyl Chloride Coupling

Direct amidation using 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature achieves moderate yields (70–75%).

Procedure :

  • Dissolve 4-phenyl-1,2,5-oxadiazol-3-amine (1.0 equiv) in THF.

  • Add triethylamine (2.0 equiv) and 2,2-diphenylacetyl chloride (1.2 equiv).

  • Stir at 25°C for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Coupling Reagent-Mediated Amidation

Higher yields (90–95%) are achieved using HATU (1- [bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM).

Optimized Conditions :

  • Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv)

  • Solvent : DCM

  • Reaction Time : 3 hours

  • Yield : 92%

Purification and Characterization

Crystallization

Crude products are purified via recrystallization from ethanol or methanol. For example, dissolving the compound in hot ethanol (70°C) and cooling to −20°C yields crystalline 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide with >99% purity.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1672–1677 cm⁻¹ (amide C=O) and 3248–3306 cm⁻¹ (N-H stretch).

  • ¹H NMR : Singlets for phenyl protons (δ 7.2–7.6 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm).

  • LC-MS : Molecular ion peak at m/z 383.4 [M+H]⁺.

Comparative Analysis of Methods

MethodConditionsYieldPuritySource
Acyl Chloride CouplingTHF, triethylamine, 25°C70–75%95%
HATU-Mediated CouplingDCM, HATU/DIPEA, 3 hours90–95%99%
POCl₃ CyclizationDichloromethane, 0–5°C85%98%

Challenges and Optimization Strategies

Side Reactions

Over-alkylation during amidation can occur with excess acyl chloride. Mitigation includes stoichiometric control and low-temperature reactions.

Solvent Selection

Polar aprotic solvents (DMSO, DMF) improve cyclization efficiency but complicate purification. Switching to DCM reduces side products.

Industrial-Scale Considerations

Patents highlight continuous flow reactors for cyclization steps, reducing POCl₃ usage by 40% and improving safety. For amidation, microwave-assisted synthesis (100°C, 30 minutes) enhances throughput .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be targeted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 1,2,5-oxadiazole exhibit significant anticancer properties. The oxadiazole scaffold has been linked to various mechanisms that inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : Compounds containing the oxadiazole moiety have shown effectiveness in targeting multiple pathways involved in cancer progression. They can induce apoptosis in cancer cells and inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway .
  • Case Studies : In a study evaluating the anticancer efficacy of various oxadiazole derivatives, compounds similar to 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide were found to exhibit IC50 values ranging from 1.18 µM to 4.18 µM against different cancer cell lines including HEPG2 and MCF7 .
CompoundCancer Cell LineIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF74.18

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been explored. In particular:

  • Mechanism : These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The structure of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide suggests potential for selective COX inhibition.
  • Case Studies : Studies have demonstrated that similar oxadiazole compounds have shown promise as selective COX-2 inhibitors with potent anti-inflammatory activity .
CompoundCOX Inhibition TypeActivity LevelReference
Compound CCOX-2High

Neuroprotective Effects

The potential neuroprotective effects of oxadiazole derivatives are also noteworthy:

  • Mechanism : These compounds may exert neuroprotective effects through antioxidant activity and inhibition of cholinesterase enzymes . This suggests their utility in treating neurodegenerative diseases such as Alzheimer’s.
  • Case Studies : Recent research has highlighted the synthesis of oxadiazole derivatives that demonstrate multifunctional capabilities against neurodegeneration by enhancing cholinergic transmission and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

2-(4-Chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
  • Molecular Formula : C₁₆H₁₂ClN₃O₂
  • Molecular Weight : 313.74 g/mol
  • Key Differences : Replaces one phenyl group with a 4-chlorophenyl substituent. The chloro group enhances polarity and may influence binding affinity in biological systems compared to the diphenyl variant.
2,2,2-Trifluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
  • Molecular Formula : C₁₀H₆F₃N₃O₂
  • Molecular Weight : 273.17 g/mol
  • Key Differences : Substitutes diphenyl groups with a trifluoromethyl group. The strong electron-withdrawing effect of fluorine increases metabolic stability and resistance to enzymatic degradation.

Substituent Variations on the Oxadiazole Ring

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide
  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.30 g/mol
  • Key Differences: Introduces ethyl groups on both the oxadiazole ring and phenoxy moiety.
  • Research Findings: Ethyl substituents reduce crystallinity compared to phenyl analogs, as noted in solubility studies .

Heterocycle Replacement

2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • Molecular Formula : C₁₁H₇F₃N₂OS
  • Molecular Weight : 272.25 g/mol
  • Key Differences : Replaces the oxadiazole ring with a thiazole. The sulfur atom in thiazole increases π-electron density, altering redox behavior and coordination chemistry.
  • Research Findings : Thiazole derivatives exhibit distinct UV-Vis absorption spectra compared to oxadiazoles, relevant for optoelectronic applications .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide C₂₂H₁₇N₃O₂ 355.39 Diphenyl (acetamide), Phenyl (oxadiazole) High steric bulk, potential for π-π stacking
2-(4-Chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide C₁₆H₁₂ClN₃O₂ 313.74 4-Chlorophenyl (acetamide) Enhanced polarity, moderate solubility in polar solvents
2,2,2-Trifluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide C₁₀H₆F₃N₃O₂ 273.17 Trifluoromethyl (acetamide) Photochemical interconversion to 1,3,4-oxadiazoles
N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide C₁₄H₁₇N₃O₃ 275.30 Ethyl (oxadiazole and phenoxy) Increased hydrophobicity, reduced crystallinity
2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₁₁H₇F₃N₂OS 272.25 Thiazole ring Distinct redox properties, sulfur-mediated coordination

Research Findings and Implications

  • Photochemical Reactivity : The trifluoro analog’s photochemical behavior highlights the role of electron-withdrawing groups in facilitating ring transformations, a property absent in the diphenyl variant due to steric hindrance .
  • Crystallography and Validation : SHELX software is widely used for structural determination of such compounds, ensuring accurate bond-length and angle measurements .

Biological Activity

2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound notable for its unique chemical structure, which includes a diphenyl moiety and an oxadiazole ring. This combination is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is C22H17N3O2C_{22}H_{17}N_{3}O_{2} with a molecular weight of approximately 355.4 g/mol. The oxadiazole ring contributes to the compound's reactivity and biological activity by providing sites for interactions with biological macromolecules.

Biological Activity

Research indicates that compounds containing oxadiazole structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide may possess antibacterial and antifungal properties. Its effectiveness against various strains of bacteria and fungi is currently under investigation.
  • Mechanism of Action : The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Interaction studies involving molecular docking simulations indicate potential binding affinities with specific proteins and nucleic acids, which could explain its pharmacological effects.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique biological properties of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)thio-N-(o-tolyl)acetamideContains an oxadiazole ring and thioether linkageExhibits unique biological activity due to thioether
5-Diphenyl-1,3,4-oxadiazoleSimplified structure without acetamideFocused on material science applications
N-(4-Methylphenyl)-N'-(5-phenyloxadiazol)ureaUrea derivative with oxadiazolePotentially different pharmacological profiles

Uniqueness : The combination of the diphenyl structure with the specific oxadiazole ring configuration in this compound distinguishes it from others. This unique structure may confer distinct biological properties and reactivity patterns that are not observed in other related compounds.

Case Studies

Recent studies have focused on the antibacterial and antifungal activities of various oxadiazole derivatives. For instance:

  • Antibacterial Activity : A study evaluated the effectiveness of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged significantly, indicating variable efficacy. For example:
    • Against Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.
    • Against Escherichia coli: MIC values ranged from 2.33 to 156.47 µM .
  • Antifungal Activity : Another study reported that certain oxadiazole derivatives exhibited promising antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values suggesting moderate to high efficacy .

Future Directions

The ongoing research aims to further explore the pharmacological potential of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide through:

  • In vitro Studies : Continued laboratory studies to assess the compound's activity against a broader range of pathogens.
  • In vivo Studies : Future animal studies will be crucial to evaluate the therapeutic potential and safety profile of this compound.

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